molecular formula C10H10N2 B11917382 3-Methylisoquinolin-7-amine

3-Methylisoquinolin-7-amine

Cat. No.: B11917382
M. Wt: 158.20 g/mol
InChI Key: TVFDKBBSJGTWJR-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-7-amine is a heterocyclic aromatic amine with the molecular formula C10H10N2 It is a derivative of isoquinoline, characterized by a methyl group at the 3-position and an amine group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-7-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the coupling and cyclization reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylisoquinolin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methylisoquinolin-7-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-methylisoquinolin-7-amine

InChI

InChI=1S/C10H10N2/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,11H2,1H3

InChI Key

TVFDKBBSJGTWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

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